molecular formula C12H9F4NO3S B2680686 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-(4-fluorophenyl)acetamide CAS No. 1017632-16-4

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-(4-fluorophenyl)acetamide

Cat. No. B2680686
CAS RN: 1017632-16-4
M. Wt: 323.26
InChI Key: BAUTYHVTVLKGBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C12H9F4NO3S and its molecular weight is 323.26. The purity is usually 95%.
BenchChem offers high-quality N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-(4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-(4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Effects of Related Acetamide Compounds

Research has explored the toxicology and biological effects of acetamide and its derivatives, indicating their commercial importance and the biological consequences of exposure. Such studies provide insights into the environmental and health-related aspects of acetamide derivatives, highlighting the need for further investigation into their usage and potential risks (Kennedy, 2001).

Fluoroalkylation in Aqueous Media

The development of fluoroalkylation reactions, including the incorporation of fluorinated groups into target molecules, is crucial for designing new pharmaceuticals, agrochemicals, and materials. The environmental-friendly approaches to fluoroalkylation highlight the growing interest in green chemistry and the potential for innovative chemical syntheses involving fluorinated compounds (Hai‐Xia Song et al., 2018).

Metabolism of Paracetamol and Related Acetamide Derivatives

The metabolism of paracetamol (acetaminophen), an acetamide derivative, has been extensively studied, revealing insights into the enzymatic pathways involved in its biotransformation and the pharmacogenetic differences affecting its metabolism and toxicity. Such research underscores the importance of understanding the metabolic fate of acetamide derivatives for assessing their safety and therapeutic efficacy (Li-zi Zhao & G. Pickering, 2011).

properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F4NO3S/c13-8-1-3-9(4-2-8)17(11(18)12(14,15)16)10-5-6-21(19,20)7-10/h1-6,10H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUTYHVTVLKGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)N(C2=CC=C(C=C2)F)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F4NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-(4-fluorophenyl)acetamide

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